cis-4-Hydroxy-D-proline hydrochloride
Overview
Description
cis-4-Hydroxy-D-proline hydrochloride: is a derivative of proline, an amino acid. It is known for its role in the synthesis of various biologically active molecules and its use in scientific research. The compound has the chemical formula C5H10ClNO3 and a molecular weight of 167.59 g/mol .
Mechanism of Action
Target of Action
The primary target of cis-4-Hydroxy-D-proline hydrochloride is D-alanine dehydrogenase . This enzyme plays a crucial role in the metabolism of D-alanine, an important amino acid in bacterial cell wall synthesis .
Mode of Action
This compound interacts with D-alanine dehydrogenase, serving as a substrate for this enzyme . The compound’s interaction with its target leads to changes in the enzyme’s activity, potentially influencing D-alanine metabolism .
Biochemical Pathways
This compound is involved in the metabolism of D-alanine . It is converted into α-ketoglutarate via intermediates including cis-4-hydroxy-D-proline through the step-wise actions of four enzymes . This pathway is often clustered in bacterial genomes .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of D-alanine metabolism . By serving as a substrate for D-alanine dehydrogenase, the compound can influence the activity of this enzyme and, consequently, the metabolic pathways in which it is involved .
Biochemical Analysis
Biochemical Properties
Cis-4-Hydroxy-D-proline hydrochloride is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable enzyme is cis-4-hydroxy-D-proline dehydrogenase, which is involved in the metabolism of this compound. This enzyme catalyzes the oxidation of this compound, converting it into other metabolites. Additionally, this compound interacts with amino acid transporters such as PAT1, which facilitates its transport across cell membranes .
Cellular Effects
This compound has significant effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the expression of the hydroxyproline transporter hypM in the legume endosymbiont Sinorhizobium meliloti . This upregulation can affect various cellular functions, including nutrient uptake and metabolic regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for cis-4-hydroxy-D-proline dehydrogenase, leading to the oxidation of the compound. This interaction is crucial for its role in metabolic pathways. Additionally, the compound’s interaction with PAT1 transporter proteins facilitates its cellular uptake and distribution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cis-4-hydroxy-D-proline dehydrogenase, leading to the production of other metabolites. This process is essential for the compound’s role in cellular metabolism. Additionally, the compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The PAT1 transporter plays a crucial role in the cellular uptake of the compound. Once inside the cell, the compound can be distributed to various cellular compartments, affecting its localization and accumulation .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its role in cellular processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-D-proline hydrochloride typically involves the hydroxylation of proline derivatives. One common method includes the reaction of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with acetic anhydride in acetic acid, followed by hydrolysis with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: cis-4-Hydroxy-D-proline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming proline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of proline derivatives.
Substitution: Formation of halogenated or alkylated proline derivatives.
Scientific Research Applications
cis-4-Hydroxy-D-proline hydrochloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
cis-4-Hydroxy-D-proline hydrochloride can be compared with other hydroxyproline derivatives:
trans-4-Hydroxy-L-proline: This compound is more abundant in nature and is a major component of collagen.
cis-4-Hydroxy-L-proline: Similar to cis-4-Hydroxy-D-proline, but with different stereochemistry, affecting its biological activity.
trans-3-Hydroxy-L-proline: A minor analogue with distinct biochemical properties and applications.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with enzymes and its role in the synthesis of biologically active molecules .
Properties
IUPAC Name |
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-VKKIDBQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487236 | |
Record name | cis-4-Hydroxy-D-proline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-94-6 | |
Record name | cis-4-Hydroxy-D-proline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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